molecular formula C6H4Cl2OS B3188380 2,5-Dichloro-4-methylthiophene-3-carbaldehyde CAS No. 210098-00-3

2,5-Dichloro-4-methylthiophene-3-carbaldehyde

Cat. No.: B3188380
CAS No.: 210098-00-3
M. Wt: 195.07 g/mol
InChI Key: IMEAGLDWAUYNLF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylthiophene-3-carbaldehyde is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its unique structure, which includes two chlorine atoms and a methyl group attached to the thiophene ring, along with an aldehyde functional group. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylthiophene-3-carbaldehyde typically involves the chlorination of 4-methylthiophene-3-carbaldehyde. This process can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dichloro-4-methylthiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylthiophene-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-4-methylthiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine atoms and the aldehyde group allows for diverse chemical modifications and applications .

Properties

IUPAC Name

2,5-dichloro-4-methylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3-4(2-9)6(8)10-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEAGLDWAUYNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2,5-dichloro-3-methylthiophene [prepared according to the method of J. Amer. Chim. Soc., 1971, 333.] (11.8 g) in CH2Cl2 (200 mL) was added TiCL1 (37.94 g) and dichloromethyl methyl ether (12.6 g) at -10° C. After stirring for 4 hours, the reaction mixture was poured into ice-water and the whole was stirred vigorously for 30 minutes. The resulting mixture was extracted with CH2Cl2 (200 ml×1), and the organic layers was washed with saturated NaHCO3 solution(100 mL×1), brine (100 mL×1), dried over MgSO4, and concentrated in vacuo. The resulting residue was purified by distillation (bp : 140-145° C./10 mmHg) to provide the subtitle compound (11.75 g).
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[Compound]
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ice water
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12.6 g
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200 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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